molecular formula C19H16N8O2 B14130705 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one CAS No. 1158548-83-4

2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B14130705
CAS No.: 1158548-83-4
M. Wt: 388.4 g/mol
InChI Key: BBSNZNXMOKVOAF-UHFFFAOYSA-N
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Description

2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the triazole ring: This step usually involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Formation of the pyrimidine ring: This can be done through condensation reactions involving appropriate amines and carbonyl compounds.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1158548-83-4

Molecular Formula

C19H16N8O2

Molecular Weight

388.4 g/mol

IUPAC Name

5-ethyl-8-(4-methoxyphenyl)-11-(1,2,4-triazol-4-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C19H16N8O2/c1-3-15-23-19-22-14-8-9-26(25-10-20-21-11-25)18(28)16(14)17(27(19)24-15)12-4-6-13(29-2)7-5-12/h4-11H,3H2,1-2H3

InChI Key

BBSNZNXMOKVOAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)N4C=NN=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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